molecular formula C6H7NO2 B1311285 2-Methylfuran-3-carboxamide CAS No. 22727-22-6

2-Methylfuran-3-carboxamide

Cat. No. B1311285
CAS RN: 22727-22-6
M. Wt: 125.13 g/mol
InChI Key: ZTXBBUFJNINBPD-UHFFFAOYSA-N
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Description

2-Methylfuran-3-carboxamide is a chemical compound with the molecular weight of 155.15 . It is also known as N-methoxy-N-methyl-3-furamide .


Synthesis Analysis

The synthesis of furan carboxamides, including this compound, can be achieved through various methods . For instance, one method involves the use of acyl chlorides and heterocyclic amine derivatives .


Molecular Structure Analysis

The molecular structure of this compound has been characterized using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .


Chemical Reactions Analysis

The unimolecular decomposition of 2-methylfuran is shown to proceed via hydrogen atom transfer reactions through singlet carbene intermediates which readily undergo ring opening to form collisionally stabilised acyclic C5H6O isomers before further decomposition to C1–C4 species . The fate of the primary abstraction product, 2-furanylmethyl radical, is shown to be thermal decomposition to the n-butadienyl radical and carbon monoxide through a series of ring opening and hydrogen atom transfer reactions .


Physical And Chemical Properties Analysis

This compound is a clear colorless liquid with an ethereal odor . It has a flash point of -22°F and is less dense than water and insoluble in water .

Scientific Research Applications

Synthesis and Chemical Transformations

  • The acetylation of 2-methylfuran-3-carboxamides, leading to derivatives with potential application in chemical synthesis, was explored by Maadadi et al. (2015) (R. Maadadi et al., 2015).
  • Burgaz et al. (2007) studied oxidative cyclization involving 2-methylfuran-3-carboxamides, which contributes to the development of novel synthetic methods for heterocyclic compounds (E. Burgaz et al., 2007).

Antiviral Applications

  • Apaydın et al. (2021) reported on the design and synthesis of compounds derived from 2-methylfuran-3-carbohydrazide, showing notable anti-influenza virus activity (Çağla Begüm Apaydın et al., 2021).

Antimicrobial Activity

  • Zanatta et al. (2007) synthesized a new series of furan-3-carboxamides and evaluated their antimicrobial activity, underscoring their potential in developing new antimicrobial agents (N. Zanatta et al., 2007).

Cancer Research

  • Penning et al. (2009) explored cyclic amine-containing benzimidazole carboxamide PARP inhibitors, including compounds with a 2-methylpyrrolidin-2-yl structure, for cancer treatment (T. Penning et al., 2009).

Fungicide Development

  • White and Thorn (1975) studied the structure-activity relationships of carboxamide compounds, including those related to 2-methylfuran-3-carboxamide, for fungicide applications (G. A. White & G. Thorn, 1975).

Safety and Hazards

2-Methylfuran-3-carboxamide is harmful if swallowed and causes serious eye irritation . It is highly flammable and vapors may form explosive mixtures with air .

properties

IUPAC Name

2-methylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXBBUFJNINBPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444592
Record name 2-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22727-22-6
Record name 2-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(2-Methylfuran-3-yl)methanamine: A solution of 10 mmol (1.256 ml) of methyl 2-methylfuran-3-carboxylate and 38.9 mmol (2.1 g) of NaOMe in 20 ml of formamide was stirred at 100° C. for 30 min. The reaction mixture was poured into ice-water (20 ml) and extracted with ethyl acetate (3×). The extract was dried over MgSO4 and concentrated to give 1.05 g (83%) of 2-methylfuran-3-carboxamide as oil (m/e=126.2 [M+1]). The amide was dissolved in dry THF (10 ml) and drop-wise added to 15 ml of 1M LiAlH4 with 15 ml THF at 0° C. under argon. Then the mixture was stirred for 5 hrs at 60° C. Following cooling, 50% aqueous THF (30 ml) was added to the mixture at 5-10° C. The resulting precipitate was removed by filtration and the filtered solution was dried and concentrated to give an oily product (0.93 g, 84%).
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1.256 mL
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2.1 g
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20 mL
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ice water
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20 mL
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Synthesis routes and methods II

Procedure details

To the solution of 1,1-dimethylhydrazine (0.6 mL) in methanol (15 mL) was added, in portions, a suspension of N-(4-chloro-3-formylphenyl)-2-methyl-3-furancarboxamide (2 g) in methanol (30 mL) at such a rate that the temperature of the solution was maintained at -5° C. to 0° C. The resultant mixture was stirred overnight at ambient temperature. Acetic acid (0.1 mL) was then added to the reaction mixture which was then refluxed for 30 minutes, solvent was evaporated and the reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with water, dried (MgSO4) filtered and evaporated to produce N-[4-chloro-3-[dimethylhydrazono)methyl]phenyl]-2-methyl 3-furancarboxamide as a white solid, m.p. 109-111° C.
Quantity
0.6 mL
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reactant
Reaction Step One
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15 mL
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solvent
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Name
N-(4-chloro-3-formylphenyl)-2-methyl-3-furancarboxamide
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2 g
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reactant
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2-methylfuran-3-carboxamide relate to its antifungal activity?

A: Research indicates that the structure of this compound plays a crucial role in its antifungal activity. Studies comparing various N-(1,1,3-trimethylindan-4-yl) carboxamide fungicides revealed that specific heterocyclic moieties, including this compound, exhibit potent activity against both Botrytis cinerea and Pyricularia oryzae. [] This suggests that the presence of the 2-methylfuran ring system within the carboxamide structure is important for its interaction with the biological target and subsequent antifungal effect.

Q2: Are there any other promising compounds with similar structures and activities?

A: Yes, research has identified other potent compounds within the same structural family. For instance, 4-methylthiazole-5-carboxamide (BC340) and 2-chloropyridine-3-carboxamide (BC723) demonstrated comparable or even stronger antifungal activity against both B. cinerea and P. oryzae. [] This highlights the potential of exploring various heterocyclic carboxamides as potential antifungal agents.

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